Pramoxine N-Oxide
Description
Contextualization of N-Oxide Functionalities in Pharmaceutical Sciences
The introduction of an N-oxide group into a molecule can significantly alter its physicochemical and biological properties. rsc.orgresearchgate.net This functional group can influence a compound's reactivity, solubility, and stability, making it a valuable tool in pharmaceutical design. rsc.org
N-oxidation is a recognized pathway in the metabolism of drugs containing tertiary amine groups. mdpi.com This biotransformation is primarily catalyzed by cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs). mdpi.comdrughunter.com The process involves the addition of an oxygen atom to the nitrogen, which typically increases the polarity and water solubility of the parent compound, facilitating its excretion. drughunter.comphiladelphia.edu.jo This metabolic step can lead to the detoxification of a drug or, in some cases, the formation of active or even toxic metabolites. philadelphia.edu.jo For instance, the N-oxide metabolite of voriconazole (B182144) has been shown to have minimal antifungal activity but may contribute to phototoxicity. drughunter.com
The conversion of amines to N-oxides is a critical aspect of drug metabolism, influencing the pharmacokinetic profile of numerous therapeutic agents. researchgate.netmuni.cz These reactions can either introduce or unmask functional groups that prepare the drug for subsequent Phase II conjugation reactions, which further enhance water solubility for elimination. muni.cz
The unique properties of N-oxides have led to their intentional design as prodrugs, which are inactive compounds that are converted into active drugs within the body. acs.orgnih.gov This approach can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A notable application is the development of hypoxia-activated prodrugs. nih.govsemanticscholar.org In the low-oxygen environment characteristic of solid tumors, certain N-oxides can be enzymatically reduced to release a cytotoxic agent, allowing for targeted cancer therapy. acs.orgmdpi.com
Furthermore, the distinct redox reactivity of N-oxides makes them valuable as biological probes. acs.orgmdpi.com For example, fluorescent N-oxides have been developed to detect and image hypoxic conditions in cells and tissues. rsc.org The cleavage of the N-O bond under specific biological conditions, such as in the presence of certain enzymes or low oxygen levels, can trigger a fluorescent signal, enabling researchers to visualize these environments. rsc.org The inherent polarity of N-oxides also allows for their use in creating "stealth" materials for drug delivery systems, as they can reduce immunogenicity and protein binding. acs.orgnih.gov
Role of N-Oxidation in Drug Metabolism and Biotransformation Pathways
Rationale for Comprehensive Investigation of Pramoxine (B177174) N-Oxide
While much is known about N-oxides in general, the specific characteristics of Pramoxine N-Oxide warrant a focused investigation.
Pramoxine, also known as pramocaine, is a topical anesthetic that functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the transmission of pain and itch signals. nih.gov Structurally, it is a morpholine (B109124) derivative, which distinguishes it from more common local anesthetics that possess ester or amide linkages. nih.govnih.gov This unique structure is believed to contribute to its low potential for cross-sensitization with other local anesthetics. nih.gov Research has explored pramoxine in various formulations, often in combination with other agents, to enhance its therapeutic effects for conditions like chronic pruritus and atopic dermatitis. nih.govmdpi.com Studies have also investigated its binding to proteins like β-lactoglobulin, suggesting potential for developing novel drug delivery systems. researchgate.net
Given that pramoxine contains a tertiary amine within its morpholine ring, it is a candidate for N-oxidation as a metabolic pathway. mdpi.comnih.gov However, specific data on the metabolism of pramoxine, and consequently the formation and activity of this compound, is limited. hres.cadrugbank.com A comprehensive investigation into the chemical and biochemical profile of this compound is therefore crucial. nih.govdrughunter.com Such research would elucidate its potential role as a metabolite of pramoxine, its own biological activities, and its potential applications in chemical biology. acs.orgadvatechgroup.com Understanding the synthesis, stability, and reactivity of this compound will provide valuable insights into its behavior in biological systems and could open avenues for its use as a research tool or even a therapeutic agent itself. acs.orgresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C₁₇H₂₇NO₄ |
|---|---|
Molecular Weight |
309.4 |
Synonyms |
4-[3-(4-Butoxyphenoxy)propyl]morpholine N-Oxide; 4-[3-(p-Butoxyphenoxy)propyl]-Morpholine N-Oxide; Pramoxine N-Oxide; 4-[3-(p-Butoxyphenoxy)propyl]morpholine N-Oxide; Pramacort N-Oxide; Pramocaine N-Oxide; Proctofoam N-Oxide; Tronolaine N-Oxide; Tron |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Pramoxine N Oxide
Established Synthetic Routes for Pramoxine (B177174) N-Oxide
The synthesis of Pramoxine N-Oxide, which has the IUPAC name 4-(3-(4-Butoxyphenoxy)propyl)morpholine 4-oxide, fundamentally involves the oxidation of the tertiary nitrogen atom within the morpholine (B109124) ring of the parent pramoxine molecule. veeprho.com This transformation is a classic example of tertiary amine N-oxide formation.
Oxidative Processes for Tertiary Amine N-Oxide Formation
The conversion of a tertiary amine, such as the morpholine moiety in pramoxine, to its corresponding N-oxide is a well-established chemical transformation. wikipedia.org The process involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. A variety of oxidizing agents can achieve this, with the choice often depending on the substrate's complexity, functional group tolerance, and desired scale of reaction.
Commonly employed oxidants include:
Hydrogen Peroxide (H₂O₂): This is a frequently used reagent in both laboratory and industrial settings due to its high atom economy and the fact that its byproduct is water. acs.org The reaction can be slow but can be driven to completion, often with the aid of a catalyst. acs.orgresearchgate.net
Peroxyacids (Peracids): Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for N-oxidation. wikipedia.orggoogle.com They are known for reacting rapidly under mild conditions. mdpi.com However, they may exhibit lower functional group tolerance compared to H₂O₂, potentially oxidizing other sensitive parts of a molecule, such as double bonds or thioethers. acs.org
Caro's Acid (Peroxymonosulfuric Acid): This is another strong oxidizing agent used for this type of transformation. wikipedia.org
Specialized Reagents: Other systems, such as those involving methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide, or the use of 2-(phenylsulfonyl)-3-aryloxaziridines (Davis' Reagents), have been developed for efficient N-oxidation of aliphatic tertiary amines. researchgate.net
The general reactivity trend is that more basic amines are more readily oxidized by these electrophilic oxidants. acs.org
Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation
| Oxidizing Agent | Common Conditions | Advantages | Considerations |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst (e.g., flavin, tungstate) | High atom economy, water is the only byproduct, cost-effective. acs.orgresearchgate.net | Can be a slow reaction; removal of excess H₂O₂ can be challenging. acs.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (B109758) (DCM) at 0-25 °C. google.com | Fast, efficient, and generally applicable under mild conditions. mdpi.com | Lower functional group tolerance; can produce chlorinated byproducts. acs.org |
| Ruthenium Catalysts (e.g., RuCl₃) | With molecular oxygen or Bromamine-T in various solvents. researchgate.netasianpubs.org | Can utilize molecular oxygen as the ultimate oxidant. researchgate.net | May require harsher conditions (e.g., elevated temperatures). asianpubs.org |
| Flavin Catalysts | With H₂O₂ in methanol (B129727) at room temperature. researchgate.netasianpubs.org | Mild, highly effective, and biomimetic. researchgate.net | Catalyst synthesis may be required. |
| Tungstate-exchanged LDH | Aqueous H₂O₂ in water at room temperature. asianpubs.org | Green process, recyclable catalyst, high yields at room temperature. asianpubs.org | Heterogeneous system, may require specific catalyst preparation. |
LDH: Layered Double Hydroxide
Optimization of Reaction Conditions and Yields in N-Oxide Synthesis
Optimizing the synthesis of an N-oxide like this compound is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters for optimization include the choice of oxidant, solvent, temperature, and catalyst.
For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related field involving oxidation, studies have shown that changing the solvent from commonly used ones like benzene (B151609) or dichloromethane to acetonitrile (B52724) can provide a better balance between chemical conversion and reaction selectivity. scielo.br Similarly, reaction times can often be significantly reduced from many hours to just a few without a major impact on the yield by adjusting temperature and reagent concentrations. scielo.br
In the context of N-oxidation, the uncatalyzed reaction with H₂O₂ is often slow. acs.org The use of catalysts, such as flavins or metal complexes, can dramatically increase the reaction rate. researchgate.net A CO₂-mediated oxidation, which involves the in-situ formation of a more potent peroxymonocarbonate from H₂O₂ and CO₂, has been shown to increase the oxidation rate of aliphatic tertiary amines by 400-fold compared to H₂O₂ alone. acs.org The optimization process often involves screening different catalysts and reaction conditions to find the most efficient and selective method for the specific substrate. acs.org
Table 2: Parameters for Optimization of N-Oxide Synthesis
| Parameter | Objective | Example Strategies |
|---|---|---|
| Oxidant Choice | Balance reactivity, selectivity, and cost. | Compare H₂O₂ (atom economical) vs. m-CPBA (highly reactive). acs.org |
| Catalyst | Increase reaction rate and enable milder conditions. | Screen metal-based catalysts (Ru, W) or organocatalysts (flavin). researchgate.netasianpubs.org |
| Solvent | Improve solubility, enhance reaction rate, and ensure safety. | Test polar solvents (acetonitrile, alcohols) vs. non-polar (DCM). scielo.br |
| Temperature | Minimize side reactions and control reaction rate. | Run reactions at room temperature or below to enhance selectivity for labile N-oxides. researchgate.net |
| Reaction Time | Maximize throughput and minimize product degradation. | Monitor reaction progress (e.g., by TLC or LC-MS) to identify the optimal endpoint. scielo.br |
| pH | Control amine reactivity. | For molecular oxygen oxidation, an initial pH greater than the pKa of the amine is beneficial. google.com |
Synthesis of Chemically Modified Analogs of this compound
The modification of the this compound structure is essential for research applications, such as studying its metabolic fate, mechanism of action, or for developing new compounds with altered biological profiles.
Strategies for Isotopic Labeling and Reporter Tag Incorporation for Research Applications
Isotopic labeling is a critical tool in drug metabolism studies and quantitative analysis. For a molecule like this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated.
The synthesis of isotopically labeled analogs can be achieved by using a labeled reagent at an appropriate stage of the synthesis. google.com For example, to create ¹⁵N-labeled this compound, one could start with ¹⁵N-labeled morpholine. The synthesis of labeled N-oxides has been demonstrated for other compounds, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), where ¹⁵N-sodium nitrite (B80452) was used as the isotopic source. mdpi.com A similar strategy could be envisioned where a key building block of pramoxine, such as the morpholine ring, is synthesized using an isotopically labeled precursor. google.comgoogle.com
Alternatively, enzymatic methods can be employed, where enzymes like polymerases incorporate labeled nucleotides into nucleic acids, showcasing a biological approach to labeling. silantes.comnih.gov While not directly applicable to a small molecule like pramoxine, it highlights the diversity of labeling strategies available in chemical biology.
Table 3: Potential Isotopic Labeling Strategies for this compound
| Isotope | Potential Labeled Precursor | Synthetic Approach | Application |
|---|---|---|---|
| ¹⁵N | ¹⁵N-Morpholine | Incorporate during the synthesis of the pramoxine backbone before the final N-oxidation step. google.comgoogle.com | NMR studies, metabolic fate analysis (mass spectrometry). |
| ¹³C | ¹³C-labeled n-butanol or ¹³C-labeled 3-bromopropanol | Use labeled building blocks in the synthesis of the pramoxine ether linkage. google.com | NMR structural studies, mechanistic studies. |
| ²H (Deuterium) | Deuterated n-butanol or deuterated morpholine | Introduce deuterated reagents during the synthesis of pramoxine. mdpi.com | Reduce rate of metabolism (kinetic isotope effect), simplify NMR spectra. |
Design and Synthesis of N-Oxide-Containing Heterocycles and Derivatives for Biological Study
Designing and synthesizing derivatives of this compound allows for the exploration of structure-activity relationships. This can involve modifying the heterocyclic morpholine ring, altering the butoxy-phenyl group, or changing the length and nature of the propyl linker.
The synthesis of novel N-oxide-containing heterocycles is an active area of research. nih.gov For example, various benzofuroxan (B160326) and quinoxaline (B1680401) 1,4-di-N-oxide derivatives have been synthesized and evaluated for biological activity, demonstrating that the N-oxide moiety is a key pharmacophore that can be incorporated into diverse heterocyclic scaffolds. unav.edu Synthetic strategies often involve the cyclization of precursors in the presence of an oxidizing agent or the direct oxidation of a pre-formed heterocyclic system. rsc.orgrsc.org
For this compound, one could envision synthetic campaigns to:
Replace the Morpholine Ring: Substitute it with other nitrogenous heterocycles like piperidine (B6355638) or piperazine (B1678402) to probe the influence of the second heteroatom on activity.
Modify the Aryl Group: Introduce different substituents on the phenyl ring or replace the entire 4-butoxyphenoxy group with other lipophilic moieties to modulate physical properties.
Vary the Linker: Change the three-carbon propyl chain to alter the spatial relationship between the aromatic head and the heterocyclic tail.
These modifications would rely on established synthetic organic chemistry methods, such as ether synthesis and nucleophilic substitution, followed by the final N-oxidation step. google.com
Green Chemistry Principles and Sustainable Synthetic Approaches in N-Oxide Preparation
Applying green chemistry principles to the synthesis of N-oxides aims to reduce environmental impact by minimizing waste, using safer reagents, and improving energy efficiency. diva-portal.orgrroij.com
Key sustainable approaches applicable to this compound synthesis include:
Use of Benign Solvents: Replacing hazardous organic solvents like dichloromethane with greener alternatives such as water, ethanol, or acetonitrile is a primary goal. scielo.brrsc.org Some N-oxidation reactions have been successfully performed in water, particularly when using a recyclable catalyst system like tungstate-exchanged layered double hydroxides. asianpubs.org
Catalytic Oxidations: The use of catalysts allows reactions to proceed under milder conditions and with higher efficiency. Catalytic use of H₂O₂ is particularly attractive as it avoids the large excess of oxidant and the stoichiometric waste associated with reagents like m-CPBA. acs.org
Use of Safer Oxidants: Molecular oxygen and hydrogen peroxide are considered environmentally benign oxidants. researchgate.net Processes are being developed to use molecular oxygen directly, often with a metal catalyst, for the N-oxidation of tertiary amines. google.com
Electrochemical Methods: Electrochemical synthesis represents a cutting-edge green technology. The N-oxidation of pyridines and other tertiary amines has been achieved using electrochemically generated peroxodicarbonate, which avoids the need to transport and store concentrated hydrogen peroxide. acs.orgnih.gov
Process Intensification: Continuous flow reactors, such as rotor-stator spinning disc reactors, can intensify the N-oxidation process. This technology allows for safe operation at higher temperatures and concentrations, achieving in minutes what might take hours in a traditional batch reactor, leading to a more sustainable and intensified manufacturing process. researchgate.net
Table 4: Green Chemistry Approaches for N-Oxide Synthesis
| Green Chemistry Principle | Application to N-Oxide Synthesis | Example |
|---|---|---|
| Prevent Waste | Use of catalytic methods with high turnover numbers. | Ruthenium-catalyzed oxidation using molecular oxygen as the oxidant. researchgate.net |
| Atom Economy | Employing reagents that incorporate maximally into the final product. | Oxidation with H₂O₂, where the only byproduct is water. acs.org |
| Less Hazardous Synthesis | Avoiding toxic reagents and solvents. | Electrochemical generation of the oxidant, avoiding transport of hazardous materials. acs.orgnih.gov |
| Safer Solvents & Auxiliaries | Replacing volatile organic compounds (VOCs) with benign alternatives. | Using water as a solvent with a tungstate-exchanged LDH catalyst. asianpubs.org |
| Design for Energy Efficiency | Running reactions at ambient temperature and pressure. | Flavin-catalyzed H₂O₂ oxidation at room temperature. asianpubs.org |
| Use of Renewable Feedstocks | Using bio-based solvents or catalysts. | Ethanol can be used as an effective and sustainable green solvent. rsc.org |
Advanced Analytical and Characterization Techniques for Pramoxine N Oxide
Spectroscopic Methods for In-Depth Structural Elucidation (Beyond Basic Identification)
Advanced spectroscopic techniques provide detailed information about the molecular structure of Pramoxine (B177174) N-Oxide, moving beyond simple identification to a thorough structural characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of Pramoxine N-Oxide. While specific high-resolution NMR data for this compound is not extensively published in readily available literature, the principles of NMR spectroscopy are fundamental to its structural confirmation. chemguide.co.ukmdpi.comrsc.org
In a typical high-resolution ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a detailed map of the proton environments within the molecule. chemguide.co.uk For this compound, one would expect to observe distinct signals for the protons on the morpholine (B109124) ring, the propyl chain, the butoxy group, and the aromatic ring. The presence of the N-oxide functional group would induce a characteristic downfield shift in the signals of the protons on the carbon atoms adjacent to the nitrogen in the morpholine ring, compared to the parent Pramoxine molecule. This is due to the deshielding effect of the oxygen atom.
Advanced Mass Spectrometry Techniques (e.g., Tandem MS, Ion Mobility MS) for Metabolite Identification and Quantification
Advanced mass spectrometry (MS) techniques are indispensable for the identification and quantification of metabolites like this compound, particularly in complex biological matrices. thermofisher.com
Tandem Mass Spectrometry (MS/MS):
Tandem MS (MS/MS) is a highly selective and sensitive technique used for structural elucidation and quantification. thermofisher.comgoogleapis.comnih.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). researchgate.net This process generates characteristic fragment ions that are analyzed in the second mass analyzer. The fragmentation pattern serves as a structural fingerprint. A characteristic fragmentation pathway for N-oxides involves the elimination of an oxygen atom ([M+H-O]⁺) or a hydroxyl radical. researchgate.net This technique is crucial for differentiating this compound from its parent drug, Pramoxine, and other potential metabolites. amazonaws.com
Ion Mobility Mass Spectrometry (IM-MS):
Ion mobility spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of the ions. copernicus.orgnih.govresearchgate.net This technique can separate isomeric and isobaric species that may not be distinguishable by mass spectrometry alone. copernicus.orgnih.gov For this compound analysis, IM-MS could be particularly useful in separating it from other structurally similar metabolites or endogenous compounds in a biological sample, thereby increasing the confidence in its identification. copernicus.orgnih.gov The combination of drift time (from IMS) and mass-to-charge ratio (from MS) provides a unique identifier for the compound. researchgate.net
Chromatographic Separations for Isolation and Quantification in Research Matrices
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from various sample matrices, especially in biological and pharmaceutical research.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis in Biological Samples
Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for analyzing this compound in biological samples like plasma. altasciences.comnih.gov The chromatographic separation, typically using a reversed-phase column (e.g., C18), resolves this compound from the parent drug and other metabolites before detection by the mass spectrometer. altasciences.comresearchgate.netjgtps.com This separation is critical because N-oxide metabolites can sometimes undergo in-source fragmentation in the mass spectrometer, converting back to the parent drug and leading to an overestimation of the parent drug's concentration. altasciences.com
A study on the in-process stabilization of N-oxide metabolites highlighted the challenges of analyzing compounds like this compound in hemolyzed plasma. altasciences.comaltasciences.com It was found that the choice of extraction procedure and solvents significantly impacts the stability of the N-oxide. For instance, liquid-liquid extraction (LLE) of this compound from hemolyzed plasma with a mixture of MTBE:hexane resulted in significant conversion (78%) to Pramoxine, while using chlorobutane reduced this conversion to 25%. altasciences.comaltasciences.com In non-hemolyzed plasma, the conversion was minimal regardless of the extraction solvent. altasciences.comaltasciences.com
Development and Validation of Chromatographic Methods for this compound Analysis
The development and validation of robust chromatographic methods are crucial for the reliable analysis of this compound. researchgate.netresearchgate.net Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes parameters such as specificity, linearity, accuracy, precision, and robustness. mdpi.comajpaonline.com
A key aspect of method development is ensuring the stability of the analyte during sample preparation and analysis. altasciences.comaltasciences.com For this compound, this involves carefully selecting extraction techniques and solvents to minimize its conversion back to Pramoxine, especially in complex matrices like hemolyzed plasma. altasciences.comaltasciences.com For example, protein precipitation using acetonitrile (B52724) (ACN) has been shown to be an efficient extraction technique to limit the decomposition of N-oxides. altasciences.com
The development of a stability-indicating method ensures that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, impurities, and other matrix components. researchgate.netresearchgate.net Such methods often employ stress testing (e.g., exposure to acid, base, oxidation, heat, and light) to generate potential degradation products and ensure the method can separate them from the main analyte. researchgate.net
Table 1: this compound Conversion with Protein Precipitation in Different Plasma Matrices altasciences.com
| Precipitating Solvent | Plasma Matrix | % Conversion of this compound |
| Acetonitrile (ACN) | Plasma | < 0.5% |
| 0.1% Formic Acid in ACN | Plasma | < 0.5% |
| Methanol (B129727) (MeOH) | Plasma | < 0.5% |
| 0.1% Formic Acid in MeOH | Plasma | < 0.5% |
| Acetonitrile (ACN) | Hemolyzed Plasma (5%) | 3.8% |
| 0.1% Formic Acid in ACN | Hemolyzed Plasma (5%) | 3.4% |
| Methanol (MeOH) | Hemolyzed Plasma (5%) | 11.7% |
| 0.1% Formic Acid in MeOH | Hemolyzed Plasma (5%) | 6.9% |
Table 2: this compound Conversion with Liquid-Liquid Extraction in Different Plasma Matrices altasciences.com
| Extraction Solvent | Plasma Matrix | % Conversion of this compound |
| Chlorobutane | Plasma | < 2.0% |
| Chlorobutane:MTBE (4:1) | Plasma | < 0.5% |
| MTBE:Hexane (4:1) | Plasma | < 0.2% |
| Chlorobutane | Hemolyzed Plasma (5%) | 22.6% |
| Chlorobutane:MTBE (4:1) | Hemolyzed Plasma (5%) | 25.1% |
| MTBE:Hexane (4:1) | Hemolyzed Plasma (5%) | 78.4% |
Computational Chemistry Approaches for Molecular Characterization
Computational chemistry offers powerful tools for understanding the molecular properties of this compound. mdpi.com Techniques like first-principle molecular dynamics simulations can be used to study the dynamics of intramolecular hydrogen bonds, which can be present in N-oxide derivatives. nih.gov
Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (FT-IR), which can aid in the interpretation of experimental data. nih.govmdpi.com The electron localization function (ELF) topological analysis can provide insights into the nature of chemical bonds, including the N-O bond in this compound. nih.gov These computational approaches, while not a substitute for experimental analysis, provide a valuable theoretical framework for a deeper molecular characterization of this compound.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. iphy.ac.cn For this compound, DFT calculations are instrumental in predicting its molecular geometry, stability, and chemical reactivity. By calculating the distribution of electron density, DFT can identify the most reactive sites within the molecule.
A key application of DFT in this context is the prediction of N-oxidation susceptibility. nih.gov Techniques like Average Local Ionization Energy (ALIE) calculations, performed using DFT, can reliably predict the most susceptible nitrogen atom for N-oxide formation in a molecule. nih.gov This is crucial for understanding the synthesis and potential metabolic pathways of this compound.
Furthermore, DFT allows for the calculation of critical quantum chemical parameters that describe the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net These calculations can elucidate how the introduction of the N-oxide functional group alters the electronic properties and reactivity compared to the parent pramoxine molecule. The results from DFT analyses are often in good agreement with experimental data. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of Pramoxine and this compound This table presents illustrative data based on typical DFT calculation outputs for organic molecules. Actual values would require specific computation.
| Parameter | Pramoxine (Hypothetical) | This compound (Hypothetical) | Significance |
| Energy of HOMO (eV) | -6.2 | -6.5 | Indicates electron-donating ability. A higher value suggests a better electron donor. |
| Energy of LUMO (eV) | -0.8 | -1.2 | Indicates electron-accepting ability. A lower value suggests a better electron acceptor. |
| HOMO-LUMO Gap (eV) | 5.4 | 5.3 | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (Debye) | 2.1 | 4.5 | Measures the polarity of the molecule. The N-oxide group significantly increases polarity. |
| Average Local Ionization Energy (ALIE) on N-atom (eV) | 8.5 | N/A | Predicts susceptibility to oxidation. A lower value indicates a higher likelihood of N-oxidation. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations provide a window into its conformational flexibility and its interactions with biological targets, such as proteins or cell membranes. These simulations can reveal how the molecule behaves in a dynamic, solvated environment, which is crucial for understanding its biological activity. rsc.org
A primary use of MD is to explore the conformational landscape of a molecule. nih.gov this compound, with its flexible ether and alkyl chains, can adopt numerous conformations. MD simulations can identify the most stable or energetically favorable conformations and the transitions between them. This information is vital for understanding how the molecule might fit into a binding site of a receptor.
Moreover, MD simulations are extensively used to study protein-ligand interactions. nih.gov By simulating the this compound molecule in complex with a target protein, researchers can observe the stability of the binding, identify key interacting amino acid residues, and calculate binding free energies. scispace.com Metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex over the simulation time, while Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the protein and ligand. researchgate.net These simulations can reveal stable hydrogen bonds and hydrophobic interactions that are critical for the ligand's affinity and specificity. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Data for this compound in a Hypothetical Protein Binding Site This table presents sample data from a hypothetical MD simulation to illustrate the types of insights gained. The "Target Protein" is a hypothetical ion channel subunit.
| Simulation Metric | Value | Interpretation |
| Simulation Length | 200 ns | The duration of the simulation to observe molecular motion. |
| Average RMSD of Ligand | 0.25 nm | A low and stable RMSD indicates the ligand remains in a consistent pose within the binding site, suggesting stable binding. researchgate.net |
| Average RMSF of Protein Binding Site Residues | 0.15 nm | Low fluctuation values for binding site residues suggest that the ligand binding stabilizes this region of the protein. |
| Key Interacting Residues | Tyr23, Phe45, Asp98 | Identifies specific amino acids forming significant hydrogen bonds (with Asp98) or hydrophobic/π-π stacking interactions (with Tyr23, Phe45). researchgate.net |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A negative value indicates a favorable binding interaction. This value can be used to compare the binding affinity with other ligands. scispace.com |
Mechanistic Investigations of Pramoxine N Oxide at the Molecular and Cellular Level
Interactions with Biological Macromolecules and Ligand Binding Studies
Receptor Binding Assays and Target Engagement Studies (In Vitro)
Publicly available scientific literature does not currently contain specific data from in vitro receptor binding assays or target engagement studies for Pramoxine (B177174) N-Oxide. Research has primarily focused on its metabolic profile rather than its direct interaction with specific molecular targets.
Enzymatic Biotransformation and Metabolic Pathways of N-Oxides (In Vitro/Ex Vivo)
The biotransformation of Pramoxine N-Oxide, particularly its conversion back to the parent compound, pramoxine, has been a subject of investigation. N-oxide metabolites can be unstable and their conversion can be influenced by the biological matrix and sample processing techniques. altasciences.comaltasciences.com
A study investigating the stability of this compound in plasma and hemolyzed plasma revealed its susceptibility to conversion. altasciences.comaltasciences.com In non-hemolyzed plasma, the conversion of this compound to pramoxine was minimal, at less than 0.5% when using protein precipitation with either methanol (B129727) (MeOH) or acetonitrile (B52724) (ACN), with or without acidification. altasciences.com However, in hemolyzed plasma, the conversion rate increased significantly, reaching up to 11.7% with MeOH. altasciences.com The use of acidified MeOH slightly reduced this conversion by about 5%. altasciences.com Acetonitrile proved to be a more suitable solvent for extraction, limiting the conversion to less than 3.8% even in the presence of hemolyzed plasma. altasciences.com
Further studies on liquid-liquid extraction (LLE) in hemolyzed plasma demonstrated a dramatic conversion of 78% when using a mixture of methyl tert-butyl ether (MTBE) and hexane. altasciences.comaltasciences.com In contrast, using chlorobutane or a mixture of chlorobutane and MTBE reduced this conversion to 25%. altasciences.com In standard plasma, the conversion during LLE remained below 2%, irrespective of the solvent system used. altasciences.com
These findings highlight that the enzymatic components released during hemolysis likely contribute to the reduction of the N-oxide back to the tertiary amine of pramoxine. This retroconversion is a critical consideration in metabolic studies, as it can lead to an overestimation of the parent drug's concentration. altasciences.comaltasciences.com The general metabolism of tertiary amine drugs often involves N-oxygenation by flavin-containing monooxygenases (FMOs) to form N-oxides, which can sometimes be inactive metabolites. mdpi.com In some cases, these N-oxide metabolites can be reduced back to the active parent drug in vivo. mdpi.com
Table 1: Conversion of this compound to Pramoxine in Plasma vs. Hemolyzed Plasma (Protein Precipitation)
| Extraction Solvent | Plasma Conversion (%) | Hemolyzed Plasma Conversion (%) |
|---|---|---|
| Methanol (MeOH) | < 0.5 | up to 11.7 |
| Acetonitrile (ACN) | < 0.5 | < 3.8 |
| Acidified MeOH | < 0.5 | ~6.7 |
| Acidified ACN | < 0.5 | < 3.8 |
Data sourced from a 2018 study by Altasciences. altasciences.com
Table 2: Conversion of this compound to Pramoxine in Plasma vs. Hemolyzed Plasma (Liquid-Liquid Extraction)
| Extraction Solvent | Plasma Conversion (%) | Hemolyzed Plasma Conversion (%) |
|---|---|---|
| MTBE:Hexane (4:1) | < 2 | 78 |
| Chlorobutane | < 2 | 25 |
| Chlorobutane:MTBE | < 2 | 25 |
Data sourced from a 2018 study by Altasciences. altasciences.comaltasciences.com
Cellular Uptake, Intracellular Localization, and Transport Mechanisms
Studies on Cellular Permeability and Membrane Transport
There is currently no specific information available in the scientific literature regarding the cellular permeability and membrane transport mechanisms of this compound.
Subcellular Distribution and Accumulation in Cell-Based Models
Detailed studies on the subcellular distribution and accumulation of this compound in cell-based models have not been reported in the available scientific literature.
Pharmacological and Biological Activities in Preclinical Research Models Non Clinical, Non Safety
In Vitro Pharmacological Profiling of Pramoxine (B177174) N-Oxide
Functional Assays in Isolated Cell Systems (e.g., Ion Channel Modulation, Neurotransmitter Release)
There is a significant gap in the understanding of Pramoxine N-Oxide's direct effects on specific molecular targets. The parent compound, pramoxine, is known to act as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses. nih.govwikipedia.org This mechanism is central to its therapeutic effects of relieving pain and itch. However, it is currently unknown whether this compound retains this sodium channel blocking activity, or if it possesses any modulatory effects on other ion channels or on the release of neurotransmitters. Studies on pramoxine derivatives have been conducted to explore new pharmacological agents, but these have not specifically detailed the activity of the N-oxide form. asianpubs.org
Cellular Response and Activity in Cultured Primary Cells and Cell Lines
The response of cultured cells to this compound has not been specifically characterized in published research. While a study on the complexation of pramoxine with cyclodextrin (B1172386) utilized mouse 3T3 fibroblasts to assess toxicity, this did not involve the N-oxide metabolite. researchgate.net Information regarding the effects of this compound on cellular processes such as proliferation, viability, or signaling pathways in either primary cells or established cell lines is not available.
Ex Vivo Organ and Tissue Studies
Ex vivo studies, which utilize isolated organs or tissues, provide a valuable bridge between in vitro and in vivo research. For this compound, this area of investigation appears to be unexplored.
Assessment of Compound Activity in Isolated Perfused Organs or Tissue Preparations
No studies have been published detailing the assessment of this compound's activity in isolated perfused organs or other tissue preparations. Research on pramoxine has included its effects on isolated tissues like the guinea-pig ileum, but this did not extend to its N-oxide derivative. selleckchem.com
Electrophysiological Recordings in Tissue Slices for Neuronal Activity Modulation
Direct electrophysiological studies on tissue slices to determine how this compound might modulate neuronal activity are absent from the scientific literature. Such studies would be critical in determining if the compound affects synaptic transmission or neuronal excitability in a more complex tissue environment than cultured cells.
Investigation in Defined Animal Research Models (Focus on Mechanism Elucidation and Research Tool Development)
The use of animal models is fundamental for understanding the physiological effects and mechanisms of a compound in vivo. nih.gov However, there are no published reports of animal studies designed to elucidate the specific pharmacological mechanisms of this compound or to develop it as a research tool. While the metabolism of pramoxine has been mentioned in drug monographs, specific data on the formation and subsequent biological activity of the N-oxide metabolite in animal models is not available. hres.camedscape.com
Use of Genetically Modified Organisms for Mechanistic Insight
The exploration of a compound's mechanism of action can be significantly enhanced through the use of genetically modified organisms (GMOs). While no studies have been published on the use of GMOs to investigate this compound, this section outlines potential methodologies that could be employed based on the known pharmacology of its parent compound, pramoxine. Pramoxine is known to act as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the transmission of nerve impulses.
Genetically modified cell lines or animal models with altered sodium channel subunits could provide crucial insights. For instance, cell lines expressing specific subtypes of sodium channels (e.g., Nav1.7, Nav1.8, Nav1.9), which are key mediators of pain signals, could be used to determine the selectivity of this compound. By comparing the compound's activity in wild-type versus modified cells, researchers could pinpoint the specific channel isoforms it targets.
Furthermore, transgenic animal models, such as mice with "knocked-out" or "knocked-in" genes for specific sodium channel subunits, would be invaluable. These models could help elucidate the compound's contribution to analgesia and its potential off-target effects. For example, observing the analgesic effect of this compound in mice lacking a particular sodium channel subtype would provide strong evidence for its mechanism of action.
Table 1: Hypothetical Genetically Modified Models for Mechanistic Studies of this compound
| Model Type | Genetic Modification | Potential Mechanistic Insight |
| HEK293 Cells | Overexpression of specific human Nav channel isoforms (e.g., Nav1.7, Nav1.8) | Determination of subtype selectivity and potency of this compound. |
| Dorsal Root Ganglion (DRG) Neurons from transgenic mice | Knockout of Scn9a gene (encoding Nav1.7) | To assess the contribution of Nav1.7 to the analgesic effects of this compound. |
| Transgenic Mice | Reporter gene (e.g., GFP) fused to c-Fos promoter | To visualize and quantify neuronal activation in response to noxious stimuli following administration of this compound, providing a map of its activity in the nervous system. |
This table is hypothetical and for illustrative purposes only, as no such studies on this compound have been published.
Acute Model Systems for Exploring Compound-Induced Biological Effects
Acute model systems are essential for characterizing the primary pharmacological effects of a new chemical entity. For a compound like this compound, which is predicted to have local anesthetic properties, several well-established acute models could be utilized to evaluate its efficacy.
The rat tail-flick test is a common acute thermal hyperalgesia model. In this assay, a portion of the rat's tail is exposed to a heat source, and the latency to flick the tail away is measured. A local anesthetic would be expected to increase this latency period. Similarly, the von Frey filament test can be used to assess mechanical allodynia, where the threshold to elicit a withdrawal response to a mechanical stimulus is determined.
Another relevant acute model is the cutaneous trunci muscle reflex (CTMR) model in rats. This involves a pinprick stimulus to the skin of the back, which elicits a reflexive twitch of the cutaneous trunci muscle. The ability of a topically or subcutaneously administered compound to block this reflex is a direct measure of its local anesthetic activity. Studies on the parent compound, pramoxine, have utilized this model to determine its dose-response relationship and compare its potency and duration of action to other local anesthetics like lidocaine.
Table 2: Potential Acute Models for Assessing the Biological Effects of this compound
| Model System | Endpoint Measured | Biological Effect Explored |
| Rat Tail-Flick Test | Latency to tail withdrawal from a heat source | Thermal analgesia |
| Von Frey Filament Test | Paw withdrawal threshold to mechanical stimulation | Mechanical analgesia |
| Cutaneous Trunci Muscle Reflex (CTMR) in Rats | Blockade of pinprick-induced muscle reflex | Local anesthesia/nociceptive blockade |
| Guinea Pig Intradermal Wheal Assay | Inhibition of histamine-induced wheal formation | Antipruritic activity |
This table outlines potential models based on the predicted activity of this compound. No published data from these models for this specific compound are available.
Structure Activity Relationship Sar Studies of Pramoxine N Oxide and Its Analogs
Design Principles for Pramoxine (B177174) N-Oxide Derivatives
The design of new chemical entities based on the Pramoxine N-Oxide scaffold involves a combination of computational and synthetic strategies to generate molecules with desired biological activities. These strategies range from highly targeted, computer-aided design to the broad-based synthesis of diverse chemical libraries.
Rational drug design for this compound analogs would theoretically be guided by the known mechanism of action of the parent compound, Pramoxine, which acts as a local anesthetic by blocking voltage-gated sodium channels. nih.gov
Molecular Docking: This computational technique could be used to predict how different this compound derivatives might bind to the sodium channel protein. By modeling the binding pocket of the channel, researchers can virtually screen analogs to identify those with the most favorable interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies could explore how modifications to the butoxy chain or the aromatic ring affect hydrophobic interactions within the channel pore. The N-oxide group itself, being a potent hydrogen bond acceptor, could form unique interactions with amino acid residues in the receptor not observed with the parent amine. researchgate.net Studies on analogs of other local anesthetics, like ropivacaine, have successfully used molecular docking to guide synthesis. rsc.org
Ligand-Based Approaches: In the absence of a high-resolution crystal structure of the target receptor, ligand-based methods are valuable. These approaches use the structures of known active molecules to build a pharmacophore model. For this compound, a pharmacophore model would consist of key features essential for activity: a hydrophobic aromatic region, a hydrogen bond acceptor (the ether oxygen), and a hydrophilic/basic center (the morpholine (B109124) N-oxide). This model could then be used to design new analogs that fit the pharmacophoric requirements while possessing modified physicochemical properties.
Table 1: Hypothetical Molecular Docking Results for this compound Analogs at a Voltage-Gated Sodium Channel
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions with Receptor Residues |
| This compound | Parent N-Oxide | -8.5 | Hydrophobic interaction with Phe, Trp; H-bond from N-Oxide to Ser |
| Analog A | Hexoxy-phenyl group | -9.2 | Increased hydrophobic contact |
| Analog B | Fluoro-phenyl group | -8.7 | Halogen bond with Leu |
| Analog C | Thiophene ring | -7.9 | Altered aromatic interaction |
| Analog D | Piperidine (B6355638) N-oxide ring | -8.3 | Modified H-bond geometry |
Combinatorial chemistry offers a powerful strategy for rapidly generating a large and diverse library of this compound analogs. nih.gov This approach allows for systematic modification at various points on the molecular scaffold. The synthesis could be designed to vary three main components:
The Aromatic Group: A variety of substituted phenols could be used as starting materials to introduce different functionalities on the phenyl ring, altering its electronic and steric properties.
The Linker Chain: The propyl linker could be elongated or shortened, or the ether oxygen could be replaced with other groups like a thioether or an amide to probe the importance of the linker's length, flexibility, and nature.
The Amine Group: The morpholine ring could be replaced with other cyclic amines (e.g., piperidine, piperazine) before the final N-oxidation step.
This parallel synthesis approach would yield a library of tertiary amines that could then be oxidized to the corresponding N-oxides. Subsequent screening of this library for biological activity would quickly establish broad SAR trends.
Rational Design Based on Molecular Docking and Ligand-Based Approaches
Correlation of Structural Modifications with Molecular and Cellular Activities
Once a library of analogs is synthesized, the next step is to correlate their specific structural changes with their effects at the molecular and cellular levels. This involves identifying the key structural features responsible for activity and developing predictive models.
The classic pharmacophore for local anesthetics consists of a lipophilic aromatic portion, an intermediate linker chain, and a hydrophilic/ionizable amine group. For this compound, this pharmacophore is maintained but with the tertiary amine replaced by the more polar N-oxide. mdpi.com
Lipophilic Group (Butoxy-phenyl): This portion is crucial for partitioning into the nerve membrane. The length and branching of the butoxy chain can be modified to fine-tune lipophilicity. Replacing the phenyl ring with other aromatic or heteroaromatic systems could influence π-π stacking interactions with the receptor.
Intermediate Chain (Propyl Ether): The length and flexibility of this linker are critical for positioning the lipophilic and hydrophilic ends correctly within the binding site. The ether oxygen is a key hydrogen bond acceptor.
Hydrophilic Group (Morpholine N-Oxide): The N-oxide group significantly increases polarity compared to the parent amine. Its primary role is likely to interact with polar residues in the receptor binding site through hydrogen bonding. The morpholine ring itself provides a specific steric conformation.
Table 2: SAR Insights from Hypothetical Modifications to the this compound Scaffold
| Modification Site | Structural Change | Expected Impact on Activity | Rationale |
| Aromatic Ring | Increase alkyl chain length (e.g., to hexoxy) | Increase Potency | Enhances lipophilicity and membrane partitioning. |
| Add electron-withdrawing group (e.g., -CF₃) | Decrease Potency | Reduces electron density of the aromatic ring, potentially weakening interactions. | |
| Linker | Shorten or lengthen propyl chain | Decrease Potency | Suboptimal distance between pharmacophoric elements. |
| Replace ether with ester | Decrease Stability | Esters are more susceptible to hydrolysis than ethers. researchgate.net | |
| Amine | Replace morpholine with piperidine | Variable | Alters the conformation and basicity of the resulting N-oxide. |
| No N-oxidation (parent pramoxine) | Different Activity Profile | The tertiary amine is less polar and ionizable at physiological pH, leading to different binding interactions. mdpi.com |
QSAR modeling provides a mathematical framework to predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. researchgate.netmdpi.com For a series of this compound analogs, a QSAR model could be developed by correlating their anesthetic potency with descriptors such as:
LogP: A measure of lipophilicity.
pKa: Related to the ionization state of the molecule.
Molecular Weight (MW): Describes the size of the molecule.
Dipole Moment: Quantifies the polarity, significantly influenced by the N-O bond.
Topological Surface Area (TPSA): A measure of the molecule's polar surface area.
A resulting QSAR equation might take a form like: log(1/C) = a(LogP) - b(LogP)² + c(pKa) + d(MW) + e
where C is the concentration required for a biological effect, and a, b, c, d, e are coefficients determined by regression analysis. Such models can predict the activity of unsynthesized analogs, prioritizing synthetic efforts. nih.gov
Table 3: Hypothetical QSAR Data for a Series of this compound Analogs
| Analog | Potency (IC₅₀, µM) | LogP | pKa | Dipole Moment (Debye) |
| 1 | 15.2 | 3.8 | 4.5 | 4.2 |
| 2 | 10.5 | 4.3 | 4.6 | 4.1 |
| 3 | 25.8 | 3.2 | 4.4 | 4.8 |
| 4 | 8.1 | 4.8 | 4.5 | 4.0 |
| 5 | 18.9 | 3.9 | 5.1 | 4.5 |
Elucidation of Key Pharmacophores and Structural Determinants of Biological Action
Stereochemical Considerations in N-Oxide Activity and Biotransformation
The introduction of an oxygen atom to the nitrogen of the morpholine ring in pramoxine creates a chiral center at the nitrogen atom. This means that this compound can exist as two distinct enantiomers, (R)-Pramoxine N-Oxide and (S)-Pramoxine N-Oxide.
The stereochemistry of this chiral nitrogen can have profound implications for both biological activity and metabolic fate. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral drug. nih.gov
Differential Activity: One enantiomer may bind to the target receptor with higher affinity than the other, resulting in one enantiomer being significantly more potent. Molecular docking studies could help predict and explain these differences by showing how each stereoisomer fits differently into the chiral binding site.
Stereoselective Biotransformation: The primary metabolic pathway for this compound in the body may be its reduction back to the parent tertiary amine, pramoxine. The enzymes responsible for this reduction (e.g., cytochrome P450 reductases) are stereoselective and may metabolize one enantiomer more rapidly than the other. nih.gov This would lead to different pharmacokinetic profiles for each enantiomer, affecting their duration of action and potential for accumulation.
Understanding these stereochemical aspects is crucial for developing a potential drug, as administering a racemic mixture may be less effective or have a different side-effect profile than administering a single, more active enantiomer.
Emerging Research Areas and Future Perspectives for Pramoxine N Oxide
Identification of Unexplored Biological Targets and Pathways for N-Oxide Interaction
Currently, there is no specific published research identifying novel biological targets or pathways for Pramoxine (B177174) N-Oxide. The general class of N-oxides, however, is gaining attention for its diverse biological activities. nih.gov Molecules with N-oxide functionalities can exhibit unique redox reactivity, which may be leveraged for specific biological targeting. nih.gov For instance, some N-oxides have been investigated for their potential as antitumor agents due to their cytotoxic effects, which can differ from their non-oxidized parent compounds. nih.gov Future research could investigate whether Pramoxine N-Oxide interacts with targets beyond the sodium channels affected by Pramoxine, potentially exploring pathways related to cellular oxidation, inflammation, or other signaling cascades where its N-oxide group could play a reactive role.
Potential of this compound as a Chemical Probe for Biological Systems
The potential of this compound as a chemical probe has not been specifically explored. However, the N-oxide functional group itself has been utilized in the development of probes. For example, the heme-mediated reduction of certain N-oxides has been applied to create chemiluminescent probes for detecting heme and hemoglobin. rsc.org This suggests a hypothetical application where, if this compound were found to be selectively reduced in certain biological environments (e.g., hypoxic tissues), it could be adapted into a probe for studying those systems. Such an application would require foundational research to determine its reactivity and specificity within biological milieus.
Integration with Advanced High-Throughput Screening Methodologies for Mechanistic Studies
There is no evidence in the current literature of this compound being integrated into high-throughput screening (HTS) platforms for mechanistic studies. While its parent compound, Pramoxine hydrochloride, has been included in drug libraries for HTS against various targets, this compound has not been similarly featured. bham.ac.ukucl.ac.uk HTS methodologies are crucial for modern drug discovery, allowing for the rapid screening of vast compound libraries to identify molecules that interact with specific biological targets. nih.gov Future inclusion of this compound in such screening libraries could be a viable strategy to uncover any unknown biological activities or mechanisms of action, rapidly expanding our understanding of this compound.
Interdisciplinary Research Directions (e.g., Applications in Material Science, Nanotechnology for Research)
Interdisciplinary research involving this compound in fields like material science or nanotechnology is currently not documented. The broader category of N-oxides has found some application in these areas, and iron oxide nanoparticles are a subject of significant research in nanotechnology. googleapis.comdovepress.com Furthermore, the unique properties of the N-oxide group, such as influencing solubility and surface interactions, are of interest in polymer chemistry and surface engineering for biomedical applications. nih.gov A speculative future direction could involve exploring the use of this compound in the development of functionalized nanoparticles or smart materials, but this remains a purely hypothetical avenue without foundational research.
Identification of Key Research Gaps and Challenges in N-Oxide Research
The most significant research gap concerning this compound is the near-complete absence of studies on its independent biological activity, mechanism of action, and potential applications beyond its role as a reference standard.
Key Research Gaps for this compound:
Pharmacological Profiling: A fundamental characterization of its pharmacokinetic and pharmacodynamic properties is lacking.
Target Identification: No studies have been conducted to identify its specific biological targets or to differentiate its activity from that of Pramoxine.
Mechanistic Studies: The molecular mechanisms through which this compound might exert any biological effect are unknown.
Application-Oriented Research: There is no research exploring its potential in therapeutic, diagnostic, or biotechnological contexts.
General Challenges in N-Oxide Research applicable to this compound include:
Synthesis and Purity: The synthesis of N-oxides can present challenges, such as the removal of residual oxidants like hydrogen peroxide (H₂O₂), which can interfere with biological assays due to its own oxidative properties. nih.gov
Molecular Understanding: A broader understanding of the unique physicochemical and redox properties of the N-oxide bond is needed among researchers in the biomedical field to fully exploit their potential. nih.govnih.gov
Q & A
Q. What are the standard analytical techniques for characterizing Pramoxine N-Oxide in experimental studies?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) ensures purity and quantifies impurities. X-ray crystallography may resolve ambiguities in stereochemistry. For reproducibility, experimental protocols must specify solvent systems, column parameters (e.g., C18 columns for HPLC), and calibration standards .
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
In vitro assays require careful selection of cell lines or enzymatic targets relevant to the compound’s hypothesized mechanism (e.g., local anesthetic or anti-inflammatory effects). Dose-response curves should span at least five concentrations, with triplicate measurements to assess variability. Include positive controls (e.g., lidocaine for anesthetic activity) and negative controls (vehicle-only treatments). Data must be normalized to baseline activity and analyzed using non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀ values .
Q. What methodologies are recommended for synthesizing this compound with high yield and reproducibility?
Synthesis protocols should follow established organic oxidation methods, such as the use of hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to oxidize the tertiary amine group in Pramoxine. Reaction conditions (temperature, solvent, stoichiometry) must be optimized via Design of Experiments (DoE) approaches. Purification via column chromatography or recrystallization should be documented with retention factors (Rf) or melting points. Reproducibility hinges on detailed reporting of reaction monitoring (TLC or GC-MS) and spectroscopic validation of intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Discrepancies in absorption or metabolism data may arise from differences in experimental models (e.g., rodent vs. human hepatocytes) or analytical sensitivity. A systematic review with meta-analysis should be conducted, stratifying studies by species, administration route, and detection methods (e.g., LC-MS vs. radioisotope labeling). Bayesian statistical models can quantify heterogeneity and identify confounding variables. In vitro-in vivo extrapolation (IVIVE) models may reconcile discrepancies by accounting for protein binding and tissue partitioning .
Q. What experimental strategies are effective for identifying this compound’s metabolites in complex biological matrices?
Use high-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) to fragment ions and assign structural motifs. Stable isotope labeling (e.g., ¹³C or ¹⁵N) can trace metabolic pathways. For phase I metabolites, incubate the compound with liver microsomes and NADPH; for phase II metabolites, add UDP-glucuronic acid or glutathione. Data should be processed using untargeted metabolomics software (e.g., XCMS Online) with manual validation against reference spectra .
Q. How should researchers address conflicting findings on this compound’s cytotoxicity in preclinical studies?
Contradictory cytotoxicity results may stem from variations in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (MTT vs. LDH release). Replicate experiments under standardized conditions using the same cell batch and assay kit. Perform sensitivity analyses to evaluate the impact of methodological variables. If inconsistencies persist, apply machine learning algorithms to identify latent factors (e.g., oxidative stress markers) influencing toxicity .
Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound efficacy studies?
Mixed-effects models accommodate both fixed effects (e.g., dose, time) and random effects (e.g., inter-subject variability). For non-linear responses, use sigmoidal Emax models or Hill equations. Adjust for multiple comparisons (e.g., Bonferroni correction) when testing multiple endpoints. Power analysis should precede experiments to ensure sample sizes detect clinically relevant effect sizes (α = 0.05, β = 0.2) .
Methodological Guidance
Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?
Document critical process parameters (CPPs) such as mixing speed, temperature gradients, and catalyst aging. Use Quality by Design (QbD) principles to define a design space for acceptable yield and purity. Characterize intermediates and final products with orthogonal techniques (e.g., IR spectroscopy for functional groups, elemental analysis for composition). Publish raw chromatograms and spectra in supplementary materials to enable independent verification .
Q. What strategies mitigate bias in behavioral studies assessing this compound’s anesthetic effects?
Implement double-blinding for treatment allocation and outcome assessment. Randomize animal cohorts to control for litter or cage effects. Use automated video tracking software (e.g., EthoVision) to quantify locomotor activity or pain responses objectively. Pre-register hypotheses and analysis plans on platforms like Open Science Framework to reduce selective reporting .
Q. How should researchers integrate computational modeling with experimental data to predict this compound’s physicochemical properties?
Apply density functional theory (DFT) to calculate logP, pKa, and solubility. Validate predictions with experimental shake-flask assays or potentiometric titrations. Molecular dynamics simulations can predict membrane permeability using bilayer models. Cross-validate models with structurally analogous compounds to assess generalizability. Report confidence intervals for predictions to communicate uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
